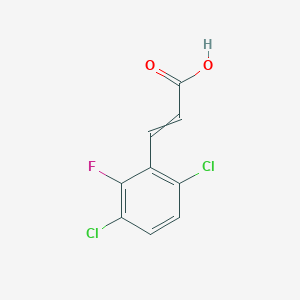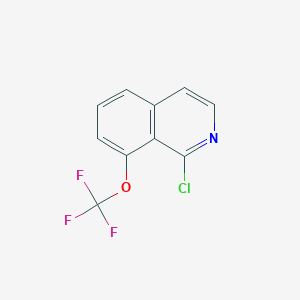
1-Chloro-8-(trifluoromethoxy)isoquinoline
描述
1-Chloro-8-(trifluoromethoxy)isoquinoline is a chemical compound belonging to the family of isoquinolines. It has the molecular formula C10H5ClF3NO and a molecular weight of 247.6 g/mol Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines, with a nitrogen atom at the second position of the ring system
准备方法
The synthesis of 1-Chloro-8-(trifluoromethoxy)isoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary, but the general approach involves the coupling of a suitable isoquinoline derivative with a chlorinated trifluoromethoxy precursor.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
化学反应分析
1-Chloro-8-(trifluoromethoxy)isoquinoline undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of the chlorine and trifluoromethoxy groups influences the reactivity and selectivity of these reactions.
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The isoquinoline core can undergo oxidation reactions to form N-oxides or other oxidized derivatives. Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are commonly used.
Reduction Reactions: Reduction of the isoquinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced isoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the isoquinoline ring.
科学研究应用
1-Chloro-8-(trifluoromethoxy)isoquinoline has a wide range of scientific research applications due to its unique chemical properties. Some of the key areas of application include:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It serves as a model compound for investigating the biological activity and pharmacological properties of related molecules.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure and properties make it suitable for various applications, including the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-Chloro-8-(trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. The presence of the chlorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
1-Chloro-8-(trifluoromethoxy)isoquinoline can be compared with other similar isoquinoline derivatives to highlight its uniqueness. Some of the similar compounds include:
1-Chloroisoquinoline: This compound lacks the trifluoromethoxy group, which significantly alters its chemical properties and reactivity compared to this compound.
8-(Trifluoromethoxy)isoquinoline:
1-Bromo-8-(trifluoromethoxy)isoquinoline: The substitution of chlorine with bromine can lead to changes in the compound’s reactivity and interactions with other molecules.
The presence of both chlorine and trifluoromethoxy groups in this compound imparts unique chemical properties that distinguish it from these similar compounds. These properties include altered electronic effects, steric hindrance, and potential interactions with molecular targets.
属性
IUPAC Name |
1-chloro-8-(trifluoromethoxy)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-8-6(4-5-15-9)2-1-3-7(8)16-10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXKIYNRQQZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


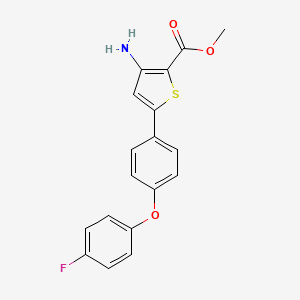
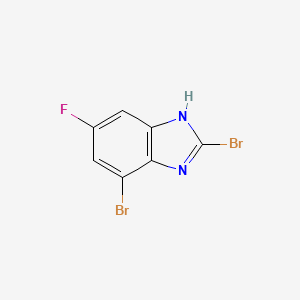
![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)
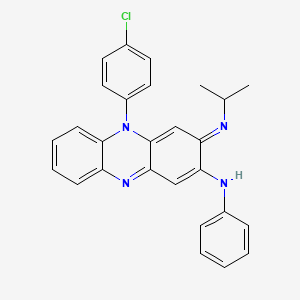
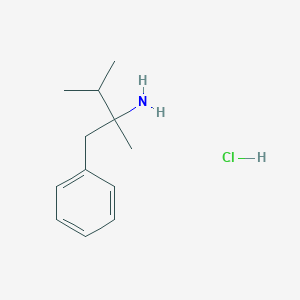
![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)
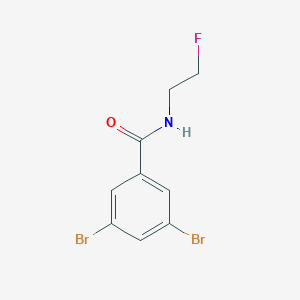
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
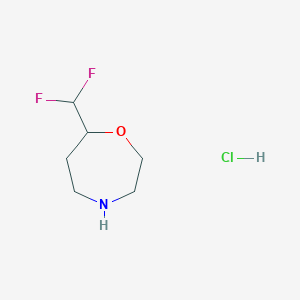
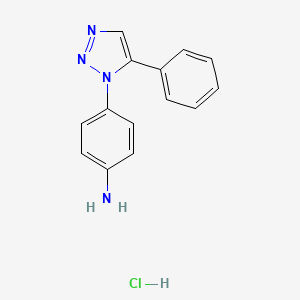
![{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride](/img/structure/B1460375.png)
